molecular formula C29H25Cl3N6O2 B13555236 4-{2-[3-(3-chlorophenyl)-1H-pyrazol-4-yl]-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-5-yl}benzoic acid dihydrochloride

4-{2-[3-(3-chlorophenyl)-1H-pyrazol-4-yl]-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-5-yl}benzoic acid dihydrochloride

Cat. No.: B13555236
M. Wt: 595.9 g/mol
InChI Key: UNPCANMXMWYQEK-UHFFFAOYSA-N
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Description

4-{2-[3-(3-chlorophenyl)-1H-pyrazol-4-yl]-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-5-yl}benzoic acid dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a pyrazole ring, an imidazole ring, and a benzodiazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(3-chlorophenyl)-1H-pyrazol-4-yl]-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-5-yl}benzoic acid dihydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzodiazole structure, followed by the introduction of the pyrazole and imidazole rings. The final step involves the addition of the benzoic acid moiety and the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(3-chlorophenyl)-1H-pyrazol-4-yl]-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-5-yl}benzoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and imidazole sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

4-{2-[3-(3-chlorophenyl)-1H-pyrazol-4-yl]-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-5-yl}benzoic acid dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-{2-[3-(3-chlorophenyl)-1H-pyrazol-4-yl]-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-5-yl}benzoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Properties

Molecular Formula

C29H25Cl3N6O2

Molecular Weight

595.9 g/mol

IUPAC Name

4-[2-[5-(3-chlorophenyl)-1H-pyrazol-4-yl]-1-(3-imidazol-1-ylpropyl)benzimidazol-5-yl]benzoic acid;dihydrochloride

InChI

InChI=1S/C29H23ClN6O2.2ClH/c30-23-4-1-3-22(15-23)27-24(17-32-34-27)28-33-25-16-21(19-5-7-20(8-6-19)29(37)38)9-10-26(25)36(28)13-2-12-35-14-11-31-18-35;;/h1,3-11,14-18H,2,12-13H2,(H,32,34)(H,37,38);2*1H

InChI Key

UNPCANMXMWYQEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=NN2)C3=NC4=C(N3CCCN5C=CN=C5)C=CC(=C4)C6=CC=C(C=C6)C(=O)O.Cl.Cl

Origin of Product

United States

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